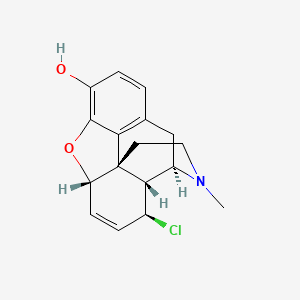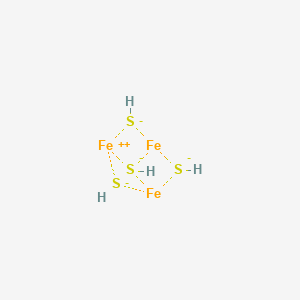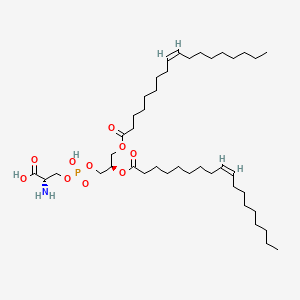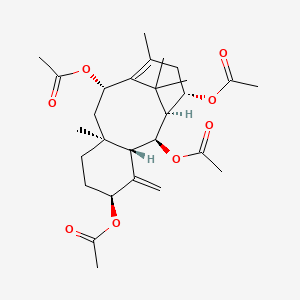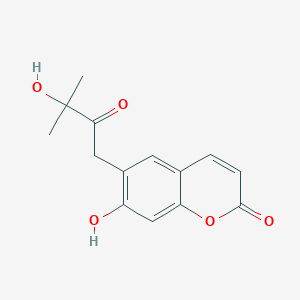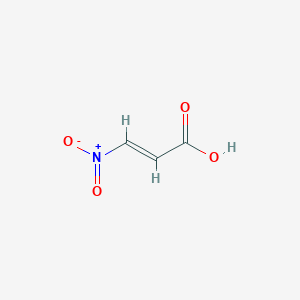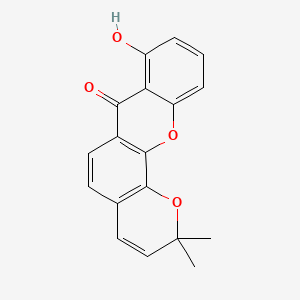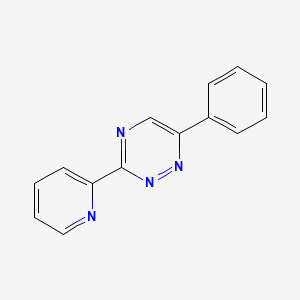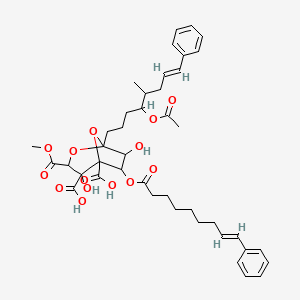
Zaragozic acid D3 deriv
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zaragozic acid D3 deriv is a natural product found in Mollisia with data available.
Aplicaciones Científicas De Investigación
Zaragozic Acids Production and Discovery
Zaragozic acids, including zaragozic acid D3, are potent inhibitors of squalene synthase. They were discovered independently by different groups while screening for natural product sources of squalene synthase inhibitors (Bergstrom et al., 1995). Discomycetes of the order Leotiales produce zaragozic acid D3 and its analogs, highlighting their potential as a biological resource for novel bioactive compounds (Hosoya et al., 1997).
Inhibitory Activity and Antifungal Properties
Zaragozic acid D3 demonstrates significant inhibitory activity on squalene synthase and farnesyl-protein transferase, important in cholesterol and protein prenylation pathways. Additionally, it exhibits potent antifungal activity, indicating its potential use as an antifungal agent (Tanimoto et al., 1998).
Potential in Cholesterol Lowering and Antifungal Treatment
Zaragozic acid D3's ability to inhibit squalene synthase and lower serum cholesterol levels in vivo positions it as a potential cholesterol-lowering agent. Its potent antifungal properties further enhance its applicability in medical research (Tanimoto et al., 1997).
Structural Analysis and Synthesis
Efforts in synthetic chemistry have been focused on creating structurally simplified derivatives of zaragozic acid, like zaragozic acid D3, for better understanding and potential pharmaceutical applications (Ito et al., 1997).
Zaragozic Acid's Role in Cancer Treatment
Recent studies suggest zaragozic acids like D3 could be used in cancer treatment. Their role in inhibiting cholesterol synthesis and modulation of tumor microenvironment highlights their potential in cancer immunotherapy (Lanterna et al., 2016).
Propiedades
Fórmula molecular |
C42H52O14 |
|---|---|
Peso molecular |
780.9 g/mol |
Nombre IUPAC |
1-[(E)-4-acetyloxy-5-methyl-8-phenyloct-7-enyl]-4,7-dihydroxy-3-methoxycarbonyl-6-[(E)-9-phenylnon-8-enoyl]oxy-2,8-dioxabicyclo[3.2.1]octane-4,5-dicarboxylic acid |
InChI |
InChI=1S/C42H52O14/c1-28(18-16-24-31-22-13-9-14-23-31)32(53-29(2)43)25-17-27-40-34(45)35(42(56-40,39(49)50)41(51,38(47)48)36(55-40)37(46)52-3)54-33(44)26-15-7-5-4-6-10-19-30-20-11-8-12-21-30/h8-14,16,19-24,28,32,34-36,45,51H,4-7,15,17-18,25-27H2,1-3H3,(H,47,48)(H,49,50)/b19-10+,24-16+ |
Clave InChI |
UMRSLRVBTJSMDE-BTNYQBEWSA-N |
SMILES isomérico |
CC(C/C=C/C1=CC=CC=C1)C(CCCC23C(C(C(O2)(C(C(O3)C(=O)OC)(C(=O)O)O)C(=O)O)OC(=O)CCCCCC/C=C/C4=CC=CC=C4)O)OC(=O)C |
SMILES |
CC(CC=CC1=CC=CC=C1)C(CCCC23C(C(C(O2)(C(C(O3)C(=O)OC)(C(=O)O)O)C(=O)O)OC(=O)CCCCCCC=CC4=CC=CC=C4)O)OC(=O)C |
SMILES canónico |
CC(CC=CC1=CC=CC=C1)C(CCCC23C(C(C(O2)(C(C(O3)C(=O)OC)(C(=O)O)O)C(=O)O)OC(=O)CCCCCCC=CC4=CC=CC=C4)O)OC(=O)C |
Sinónimos |
F 10863B F-10863B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



